1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol chemical properties
1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a detailed examination of the chemical properties of 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol, a secondary trifluoromethyl carbinol. While this specific molecule is not extensively documented in current literature, its chemical behavior can be thoroughly understood by analyzing its constituent functional groups: the influential trifluoromethyl carbinol moiety and the sterically significant 4-methoxy-4-methylpentyl backbone.
This document synthesizes data from analogous compounds and established principles of physical organic chemistry to provide a predictive yet robust profile of the title compound. It is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of the properties and potential applications of novel fluorinated building blocks. Chiral trifluoromethyl carbinols are key structural motifs in a wide array of biologically active molecules, making a comprehensive understanding of their properties essential for the design of next-generation pharmaceuticals and agrochemicals.[2]
Physicochemical Properties: A Predictive Analysis
The unique properties of 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol are dominated by the strong inductive effect of the trifluoromethyl group, which profoundly influences the adjacent hydroxyl group.
Molecular Structure and Acidity
The most significant chemical property imparted by the -CF3 group is a dramatic increase in the acidity of the carbinol proton. The three highly electronegative fluorine atoms create a strong dipole, withdrawing electron density from the oxygen atom. This inductive effect stabilizes the resulting alkoxide conjugate base, thereby lowering the pKa of the alcohol.[3] For comparison, the pKa of 2,2,2-trifluoroethanol is approximately 12.4, which is significantly more acidic than ethanol (pKa ≈ 16).[4][5][6][7][8] It is therefore predicted that 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol will exhibit a similarly enhanced acidity, making it a much stronger Brønsted acid than its non-fluorinated counterpart, 4-methoxy-4-methylpentan-2-ol.
Solubility and Boiling Point
The physical properties of the title compound can be inferred from its non-fluorinated analog, 4-methoxy-4-methylpentan-2-ol, which is a colorless liquid with moderate polarity, soluble in organic solvents, and partially soluble in water.[9] The introduction of the trifluoromethyl group will increase the molecular weight and likely alter the polarity and intermolecular forces. While the -CF3 group increases lipophilicity, the overall molecule retains a hydroxyl group capable of hydrogen bonding.[1] Therefore, it is expected to be soluble in a range of common organic solvents.
| Property | Predicted Value / Characteristic | Rationale / Analog Compound Data |
| Molecular Formula | C7H13F3O2 | - |
| Molecular Weight | 186.17 g/mol | - |
| Appearance | Colorless Liquid | Based on analogous fluorinated alcohols and 4-methoxy-4-methylpentan-2-ol.[9] |
| pKa | ~12-13 | Strong inductive effect of the -CF3 group, similar to 2,2,2-trifluoroethanol (pKa ≈ 12.4).[5] |
| Boiling Point | Elevated relative to non-fluorinated analog | Increased molecular weight and polarity. The boiling point of 4-methoxy-4-methylpentan-2-ol is estimated to be around 166°C.[10] |
| Solubility | Soluble in polar organic solvents (e.g., ethers, alcohols, DCM); limited water solubility. | Based on the properties of 4-methoxy-4-methylpentan-2-ol and the lipophilic nature of the -CF3 group.[1][9] |
Proposed Synthetic Pathway
A robust and logical synthesis for 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol would proceed via the reduction of its corresponding ketone precursor, 1,1,1-trifluoro-4-methoxy-4-methylpentan-2-one. This two-step approach allows for the reliable construction of the target molecule.
Caption: Proposed two-step synthesis of 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol.
Experimental Protocol: A Hypothetical Methodology
Step 1: Synthesis of 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-one
The synthesis of the ketone precursor is a critical first step. While multiple routes are conceivable, a common approach involves the reaction of a Grignard reagent with a trifluoroacetylating agent.
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Prepare the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (Argon), react 1-chloro-2-methoxy-2-methylpropane with magnesium turnings in anhydrous THF to generate 2-methoxy-2-methylpropylmagnesium chloride.
-
Trifluoroacetylation: Cool the Grignard solution to 0 °C. Slowly add a solution of a suitable trifluoroacetylating agent, such as N-trifluoroacetylmorpholine, in anhydrous THF.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC or GC-MS. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to yield the target ketone.
Step 2: Reduction to 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol
The reduction of trifluoromethyl ketones is a well-established transformation.[11][12]
-
Setup: In a round-bottom flask, dissolve the 1,1,1-trifluoro-4-methoxy-4-methylpentan-2-one (1.0 eq) from Step 1 in a suitable solvent, such as methanol or ethanol, at 0 °C.
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH4, 1.5 eq), portion-wise, maintaining the temperature at 0 °C.
-
Reaction and Quenching: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess reducing agent.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude alcohol can be purified by flash column chromatography on silica gel.
Causality Note: The choice of reducing agent can influence the stereochemical outcome. For enantioselective synthesis, chiral reducing agents or catalytic asymmetric hydrogenation methods would be employed.[13]
Predicted Spectroscopic Profile
The structural features of 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol give rise to a predictable and distinct spectroscopic signature.
| Technique | Predicted Chemical Shift / Signal | Structural Assignment |
| ¹H NMR | ~4.0-4.2 ppm (m, 1H) | -CH (OH)CF₃ |
| 3.2-3.4 ppm (s, 3H) | -OCH ₃ | |
| 1.8-2.0 ppm (m, 2H) | -CH ₂- | |
| ~1.2 ppm (s, 6H) | -C(CH ₃)₂ | |
| Variable (br s, 1H) | -OH | |
| ¹³C NMR | ~124 ppm (q, ¹JCF ≈ 285 Hz) | -C F₃ |
| ~70-72 ppm (q, ²JCF ≈ 30 Hz) | -C H(OH)CF₃ | |
| ~75 ppm | -C (CH₃)₂OCH₃ | |
| ~50 ppm | -OC H₃ | |
| ~45 ppm | -C H₂- | |
| ~25 ppm | -C(C H₃)₂ | |
| ¹⁹F NMR | ~ -72 to -75 ppm (d, ³JHF ≈ 6-8 Hz) | -CF ₃ |
| IR (cm⁻¹) | 3200-3600 (broad) | O-H stretch |
| 2850-3000 | C-H stretch | |
| 1100-1300 (strong) | C-F stretch | |
| 1050-1150 | C-O stretch |
Rationale: The predictions are based on established chemical shift ranges for similar functional groups. The ¹⁹F NMR chemical shift is a particularly sensitive probe of the electronic environment.[14] The coupling between the carbinol proton and the CF3 group (³JHF) in ¹⁹F NMR and the one- and two-bond C-F couplings in ¹³C NMR are highly characteristic features. The use of chiral derivatizing agents can lead to the formation of diastereomers that are distinguishable by ¹⁹F NMR, allowing for the determination of enantiomeric purity.[15][16]
Reactivity and Potential Applications
Core Reactivity
The reactivity of 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol is dictated by its two primary functional groups.
-
Hydroxyl Group: The secondary alcohol can undergo typical reactions such as oxidation to the corresponding ketone, esterification, and etherification. However, the adjacent electron-withdrawing -CF3 group will decrease the nucleophilicity of the oxygen atom, potentially slowing down reactions where the alcohol acts as a nucleophile. Conversely, its increased acidity makes the corresponding alkoxide a better leaving group.
-
Trifluoromethyl Group: The C-F bonds are exceptionally strong, rendering the -CF3 group highly stable under most reaction conditions.[17] However, under forcing conditions with strong Lewis acids like AlCl₃, transformations of aliphatic trifluoromethyl groups have been reported.[18]
Applications in Research and Development
Given its structure, 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol is a promising candidate for several applications:
-
Pharmaceutical and Agrochemical Synthesis: As a chiral building block, it can be incorporated into more complex molecules to enhance metabolic stability and lipophilicity, key attributes for bioactive compounds.[2]
-
Chiral Solvating Agents: Fluorinated alcohols are known to act as effective chiral solvating agents, inducing diastereomeric differentiation that can be observed by NMR, which is useful for determining the enantiomeric excess of other chiral molecules.
-
Materials Science: The introduction of fluorinated moieties can be used to tune the surface properties and thermal stability of polymers and other materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol is not available, the safety profile can be inferred from analogous fluorinated alcohols and the non-fluorinated parent alcohol.
-
Hazards: Fluorinated alcohols are often classified as flammable liquids and can be toxic if inhaled.[19] They may cause serious eye irritation and skin irritation upon contact.[20][21] The non-fluorinated precursor ketone, 4-methoxy-4-methyl-2-pentanone, is also a flammable liquid.[22][23][24]
-
Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Keep away from heat, sparks, and open flames.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[24]
Conclusion
1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol represents a valuable yet under-explored chemical entity. By applying fundamental principles of organic chemistry and drawing comparisons with well-documented analogs, we can confidently predict its key chemical properties. The strong electron-withdrawing nature of the trifluoromethyl group is expected to render the alcohol significantly more acidic than its non-fluorinated counterpart and will dominate its spectroscopic and reactive profile. Its potential as a chiral building block in medicinal chemistry and as a specialized solvent or material precursor warrants further investigation. This guide provides a solid, scientifically grounded framework for researchers to begin exploring the synthesis and application of this promising fluorinated alcohol.
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